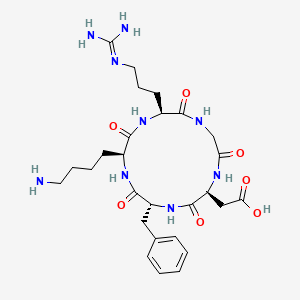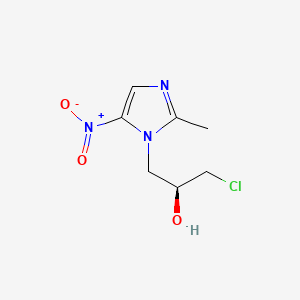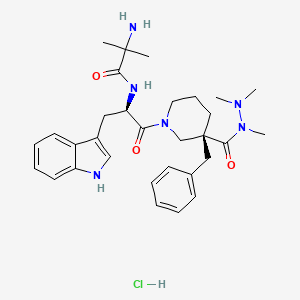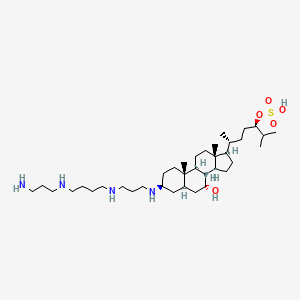
二盐酸双马普利
概述
描述
Molecular Structure Analysis
The molecular structure of Dimaprit Dihydrochloride is represented by the InChI stringInChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H . The compound has a molecular weight of 234.19 g/mol . Physical And Chemical Properties Analysis
Dimaprit Dihydrochloride is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .科学研究应用
眼表研究:
- 观察到二盐酸双马普利在人眼表上产生血管扩张而无瘙痒。这种作用被H2受体拮抗剂西咪替丁显著阻断,但未被H1受体拮抗剂阻断,表明人眼表存在H2受体 (Abelson & Udell, 1981).
中枢体温调节机制:
- 对大鼠的研究表明,二马普利诱导剂量依赖性低温,部分被西咪替丁和某些三环类抗抑郁药拮抗。这支持组胺H2受体在中枢体温调节机制中发挥作用 (Nowak, Bielkiewicz, & Lebrecht, 1979).
胃酸分泌:
- 研究表明二马普利在刺激各种动物的胃酸分泌方面有效,其活性水平因物种而异。这一特性突出了其作为测量最大酸分泌能力的诊断剂的潜力 (Parsons, Owen, Ganellin, & Durant, 1977).
内毒素休克和肝炎模型:
- 在小鼠内毒素休克和肝炎模型中,二马普利显着抑制血浆肿瘤坏死因子-α的增加,并提高存活率。这表明其在下调TNF-α产生中的作用,表明组胺在TNF-α显着的条件下作为重要的调节剂 (Nakamura et al., 1997).
心血管反应:
- 在麻醉动物中,发现二马普利降低全身动脉血压并引起股动脉血管床的血管扩张。这表明其在研究心血管效应和机制方面的潜在用途 (Flynn, Johnston, & Owen, 1977).
肥大细胞和嗜碱性粒细胞研究:
- 二马普利在涉及不同物种(大鼠、豚鼠和人类)的肥大细胞和嗜碱性粒细胞的研究中的应用提供了对H2受体在介质释放中的作用的见解系统。然而,其在这些研究中作为纯H2激动剂的有效性受到质疑。
抗肿瘤活性:
- 当注射到带有纤维肉瘤的小鼠中时,二马普利显示出肿瘤生长减少和存活率增加。有趣的是,其抗肿瘤活性似乎与H2无关,因为在其他组胺和即兴化合物中未观察到类似的效果 (Fray et al., 1985).
一氧化氮合酶抑制:
- 二马普利的分子结构类似于L-精氨酸,导致发现了其对一氧化氮合酶(NOS)活性的抑制作用。该特性增加了二马普利的药理特性,并且与其H2激动剂活性相关的浓度范围相同 (Paquay et al., 1999).
肌间神经丛神经元上的组胺H2受体:
- 发现二马普利通过肌间神经丛神经元上的H2受体激活介导豚鼠回肠节段和肌间神经丛-纵肌制剂中收缩剂的释放。这表明其在探索组胺与肠神经系统成分相互作用的研究中的效用 (Barker & Ebersole, 1982).
甲状腺刺激激素(TSH)分泌控制:
- 二马普利通过其对H2受体的作用,显示出雄性大鼠血清TSH基础水平剂量相关降低。这表明H2受体在TSH分泌控制中具有潜在的抑制作用,特别是在正中隆起处 (Renzo et al., 2005)
作用机制
Target of Action
Dimaprit Dihydrochloride is a selective histamine H2 receptor agonist . The histamine H2 receptor plays a crucial role in various cardiovascular responses, including vasodilation and cardiac rhythm . It also regulates gastric acid secretion and has a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .
Mode of Action
Dimaprit Dihydrochloride interacts with its primary target, the histamine H2 receptor, to produce its effects. It acts as an agonist , meaning it binds to the receptor and activates it . This activation leads to various changes in the body, depending on the specific role of the histamine H2 receptor in different tissues.
Biochemical Pathways
The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can influence several biochemical pathways. For instance, in the frontoparietal cortex of rats, Dimaprit has been shown to increase the number of somatostatin (SST) receptors, leading to a higher inhibition of adenylyl cyclase (AC) activity . This modulation of the SST receptor/effector system in the brain could potentially influence various neurological functions.
Result of Action
The activation of the histamine H2 receptor by Dimaprit Dihydrochloride can lead to various molecular and cellular effects. For example, it can cause vasodilation and influence cardiac rhythm . In the immune system, it can inhibit antibody production, T cell proliferation, and cytokine production . In the brain, it can modulate the SST receptor/effector system .
安全和危害
Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
属性
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCPLGXFMSUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65119-89-3 (Parent) | |
| Record name | Dimaprit hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177831 | |
| Record name | Dimaprit hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimaprit Dihydrochloride | |
CAS RN |
23256-33-9 | |
| Record name | Dimaprit hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimaprit hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimaprit dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














